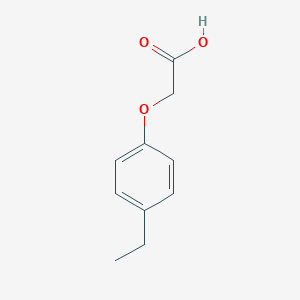

(4-Ethylphenoxy)acetic acid

Description

Historical Context of Phenoxyacetic Acid Derivatives in Scientific Inquiry

The scientific journey of phenoxyacetic acid derivatives began in the 1940s with the discovery of their potent herbicidal properties. researchgate.netresearchgate.net Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first synthetic auxin herbicides developed, revolutionizing weed control in agriculture. wikipedia.orgscielo.br These early phenoxy herbicides act by mimicking the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in broad-leaf weeds, while leaving monocotyledonous crops like wheat and corn largely unaffected. wikipedia.org This selective action transformed agricultural practices, allowing for inexpensive and effective weed management in major cereal crops. researchgate.net The initial synthesis of phenoxyacetic acid itself was reported as early as 1880, prepared from sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org The subsequent development of its chlorinated derivatives marked a significant milestone in the chemical era of agriculture, setting the stage for decades of research into the structure-activity relationships of this class of compounds. researchgate.netmdpi.com

Contemporary Relevance of (4-Ethylphenoxy)acetic Acid in Medicinal Chemistry Research

In modern research, this compound is recognized for its role as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai Its core structure is a building block for more complex molecules with specific biological targets. The compound itself has demonstrated herbicidal and plant growth-regulating activities, aligning with the historical applications of its parent class. ontosight.ai

Beyond agriculture, the phenoxyacetic acid moiety is a key component in a wide array of pharmacologically active agents. innovareacademics.in Research has extended to derivatives of this compound, which are being investigated for a multitude of therapeutic applications. Studies have explored the potential of its derivatives as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. innovareacademics.innih.govevitachem.comjetir.org For instance, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-ethylphenoxy)acetamide, a derivative, has been associated with potential antimicrobial and anticancer properties. evitachem.com Similarly, new benzoylthiourea (B1224501) derivatives incorporating the (4-ethylphenoxy)methyl group have shown activity against various bacterial and fungal strains. researchgate.net The ethyl group on the phenoxy ring can enhance hydrophobicity, which may improve the membrane permeability of these derivative compounds in biological systems. vulcanchem.com Quantitative structure-activity relationship (QSAR) studies on the broader class of phenoxyacetic acids have also been conducted to understand the structural requirements for specific biological activities, such as antisickling agents for sickle cell disease. aphrc.org

Scope and Research Trajectories for this compound Studies

The future for this compound research appears to be focused on leveraging its structural template for the development of novel compounds with enhanced and specific bioactivities. The versatility of its chemical structure allows for numerous modifications, such as the synthesis of hydrazone derivatives which have been explored for agrochemical and antimicrobial potential. vulcanchem.com

Future research directions include:

Drug Discovery: Continued exploration of its derivatives as potential therapeutic agents, particularly in the areas of cancer, infectious diseases, and inflammatory conditions. nih.govevitachem.comresearchgate.net The synthesis of novel phenoxy acetamide (B32628) and phenoxy acid hydrazide derivatives is an active area of investigation. nih.gov

Mechanistic Studies: Elucidating the precise mechanisms of action by which this compound and its derivatives exert their biological effects. This includes investigating their interactions with specific enzymes, receptors, and signaling pathways. ontosight.ai

Agrochemical Development: Designing new herbicides based on the this compound scaffold, potentially with improved selectivity, broader spectrums of weed control, and better environmental profiles. jetir.org

The compound serves as a model for studying how structural modifications, such as the introduction of different functional groups, influence biological activity, which is a cornerstone of medicinal chemistry and agrochemical research. aphrc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | ontosight.ai |

| Molar Mass | 180.20 g/mol | |

| Melting Point | 92-94 °C / 120-125 °C | ontosight.ai |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Slightly soluble in water; moderately soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.ai |

Table 2: Investigated Biological Activities of this compound and its Derivatives

| Activity | Target Area | Compound Type | Source |

|---|---|---|---|

| Herbicidal | Agriculture | This compound & derivatives | ontosight.aivulcanchem.com |

| Plant Growth Regulation | Agriculture | This compound | ontosight.ai |

| Enzyme Inhibition | Pharmaceuticals | This compound | ontosight.ai |

| Antimicrobial | Medicinal Chemistry | Derivatives (e.g., benzoylthioureas, acetamides) | evitachem.comresearchgate.net |

| Anticancer | Medicinal Chemistry | Derivatives (e.g., carbazoles) | evitachem.com |

| Anti-inflammatory | Medicinal Chemistry | Phenoxyacetic acid derivatives | innovareacademics.innih.gov |

| Antioxidant | Medicinal Chemistry | Phenoxyacetic acid derivatives | innovareacademics.in |

| Antithrombotic | Medicinal Chemistry | Phenoxyacetate derivatives | nih.gov |

| Antisickling | Medicinal Chemistry | Phenoxyacetic acid derivatives | aphrc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVELHLIHMYYZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179191 | |

| Record name | (4-Ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24431-27-4 | |

| Record name | 2-(4-Ethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24431-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024431274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-ETHYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV5GUH92X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions of 4 Ethylphenoxy Acetic Acid

Established Synthetic Routes to (4-Ethylphenoxy)acetic Acid and its Key Intermediates

The synthesis of this compound and its more complex intermediates relies on well-established chemical transformations. The formation of the core (4-ethylphenoxy)acetyl moiety is typically achieved through Williamson ether synthesis, while its key benzoic acid intermediate is accessible through a ring-opening reaction.

A primary route for synthesizing the key intermediate, 2-((4-Ethylphenoxy)methyl)benzoic acid, involves the reaction of phthalide (B148349) with potassium p-ethylphenoxide. farmaciajournal.com This method has been noted for providing good yields. farmaciajournal.com The synthesis proceeds in several stages, often starting from p-ethylphenol. The potassium p-ethylphenoxide is first prepared by reacting p-ethylphenol with potassium hydroxide (B78521) in xylene, with the resulting water being removed by azeotropic distillation. farmaciajournal.com This phenoxide then acts as a nucleophile, attacking the phthalide.

The reaction yields the potassium salt of 2-((4-ethylphenoxy)methyl)benzoic acid, which has favorable solubility in aqueous potassium hydroxide solution, simplifying its separation from the xylene solvent. farmaciajournal.com The final product, 2-((4-ethylphenoxy)methyl)benzoic acid, is then precipitated by the addition of a mineral acid. farmaciajournal.com This acid is a crucial precursor for various derivatives, which are often prepared via its acid chloride. farmaciajournal.comresearchgate.net The acid chloride, 2-((4-ethylphenoxy)methyl)benzoyl chloride, is synthesized by treating the carboxylic acid with thionyl chloride in an anhydrous solvent like 1,2-dichloroethane. farmaciajournal.comresearchgate.net

Table 1: Synthesis of 2-((4-Ethylphenoxy)methyl)benzoic Acid and its Acyl Chloride

| Step | Starting Materials | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1 | p-Ethylphenol | Potassium Hydroxide (KOH) | Xylene | Azeotropic distillation to remove water | Potassium p-ethylphenoxide |

| 2 | Phthalide, Potassium p-ethylphenoxide | - | Xylene | Reflux | Potassium 2-((4-ethylphenoxy)methyl)benzoate |

| 3 | Potassium 2-((4-ethylphenoxy)methyl)benzoate | Mineral Acid (e.g., HCl) | Water/Xylene | Acidification | 2-((4-Ethylphenoxy)methyl)benzoic Acid |

The (4-ethylphenoxy)acetyl group, which is the core of the title compound, is typically formed via a Williamson ether synthesis. This involves the reaction of 4-ethylphenol (B45693) with a haloacetic acid derivative. A plausible and common pathway is the reaction of 4-ethylphenol with chloroacetyl chloride or a similar reagent to form an intermediate which is then hydrolyzed to the carboxylic acid. vulcanchem.com

Alternatively, the synthesis can proceed by reacting the sodium or potassium salt of 4-ethylphenol (potassium 4-ethylphenoxide) with an ester of chloroacetic acid, such as ethyl chloroacetate. The resulting product is an ester of this compound, which can then be hydrolyzed under basic conditions (saponification) followed by acidic workup to yield the final carboxylic acid. This approach is a standard method for preparing phenoxyacetic acids.

Methods for the Synthesis of 2-((4-Ethylphenoxy)methyl)benzoic Acid

Reaction Mechanisms in the Formation of this compound and its Precursors

The formation of the key intermediate, 2-((4-ethylphenoxy)methyl)benzoic acid, from phthalide proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the nucleophilic attack of the potassium p-ethylphenoxide on the electrophilic carbonyl carbon of the phthalide's cyclic ester (lactone). This attack leads to the cleavage of the carbon-oxygen bond of the ester and the opening of the five-membered ring. The resulting intermediate is an alkoxide which is subsequently protonated during the acidic workup to form the final benzoic acid derivative.

The synthesis of the (4-ethylphenoxy)acetyl moiety itself via the Williamson ether synthesis follows an S_N2 (bimolecular nucleophilic substitution) mechanism. The phenoxide ion, generated by deprotonating 4-ethylphenol with a base like sodium hydroxide or potassium hydroxide, acts as the nucleophile. It attacks the electrophilic carbon atom bearing a halogen (e.g., the α-carbon of chloroacetic acid or its ester). This concerted step involves the formation of a new carbon-oxygen bond and the simultaneous breaking of the carbon-halogen bond, with the halide acting as the leaving group.

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production, optimization focuses on maximizing yield, simplifying purification, and ensuring reproducibility. In the synthesis of 2-((4-ethylphenoxy)methyl)benzoic acid, it was found that using phthalide and potassium p-ethylphenoxide in refluxing xylene gave the best yields. farmaciajournal.com A key optimization in this process is the azeotropic removal of water during the formation of the phenoxide, which drives the reaction to completion. farmaciajournal.com The solubility of the resulting potassium salt in aqueous base is a significant advantage, allowing for easy separation from the nonpolar xylene solvent, which simplifies the purification process. farmaciajournal.com

Reactivity and Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in this compound is the primary site of its chemical reactivity. It can undergo a variety of transformations common to carboxylic acids, including deprotonation to form a carboxylate salt, reduction to an alcohol, or conversion into various acid derivatives such as acyl chlorides, amides, and esters.

A principal reaction of the carboxylic acid moiety of this compound is esterification. This is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com

To favor the formation of the ester product, the equilibrium can be shifted, for instance, by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org This reaction leads to the formation of various ester derivatives. For example, the reaction of this compound with ethanol (B145695) yields (4-Ethyl-phenoxy)-acetic acid ethyl ester. oakwoodchemical.com This transformation is synthetically valuable for creating a wide range of derivatives with potentially different physical properties and biological activities.

The mechanism of Fischer esterification involves several steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uk The alcohol then attacks this electrophilic carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. chemguide.co.uk

Table 2: Examples of Synthesized Ester Derivatives

| Carboxylic Acid | Reactant | Product Name |

|---|---|---|

| This compound | Ethanol | (4-Ethyl-phenoxy)-acetic acid ethyl ester oakwoodchemical.com |

Amidation Reactions and Amide Derivative Synthesis

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. However, the direct reaction between a carboxylic acid like this compound and an amine is generally inefficient as it tends to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To achieve amidation, the carboxylic acid group must first be activated.

A prevalent and effective method involves the conversion of this compound into its more reactive acyl chloride derivative, (4-Ethylphenoxy)acetyl chloride. This is typically accomplished by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sapub.orgwmich.edu The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of primary and secondary amines, as well as ammonia, to produce the corresponding N-substituted or unsubstituted amides in good yields. libretexts.orgwmich.edu This classical approach remains a cornerstone for the synthesis of simple phenoxyacetamides. wmich.edu

Beyond simple amides, this methodology can be extended to create more complex derivatives. One important class of derivatives is hydrazides. The synthesis of 2-(4-ethylphenoxy)acetohydrazide (B2626526), for example, proceeds via a two-step sequence. First, this compound is esterified, often to its ethyl ester. This ester intermediate is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), which displaces the alkoxy group to form the hydrazide. vulcanchem.com This acetohydrazide serves as a versatile precursor for synthesizing other compounds, such as hydrazones, through condensation with aldehydes or ketones. vulcanchem.com

Furthermore, the activated acid chloride intermediate can be used to generate other reactive species for amide synthesis. For instance, reacting 2-((4-ethylphenoxy)methyl)benzoyl chloride with ammonium thiocyanate (B1210189) produces a key isothiocyanate intermediate in situ. This intermediate can then react with various primary aromatic amines to yield a series of N-phenylcarbamothioylbenzamides, which are complex thiourea-containing amide derivatives. nih.govresearchgate.net

Table 1: Summary of Amidation Methodologies for this compound and its Analogs

| Starting Material | Activation Method/Reagent | Reactant | Product Type | Reference |

|---|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | Primary/Secondary Amine | N-Substituted Amide | wmich.edu, sapub.org |

| This compound | Esterification, then Hydrazine Hydrate | Hydrazine Hydrate | Acetohydrazide | vulcanchem.com |

| 2-((4-Ethylphenoxy)methyl)benzoic acid | Thionyl Chloride, then Ammonium Thiocyanate | Primary Aromatic Amine | N-aryl thiourea (B124793) derivative | nih.gov, researchgate.net |

Reactivity and Chemical Transformations of the Ethylphenoxy Substituent

The ethylphenoxy portion of the this compound molecule possesses its own distinct reactive sites: the ethyl group and the aromatic ring.

The ethyl group attached to the phenoxy ring is susceptible to oxidation. smolecule.com Specifically, the benzylic carbon (the CH₂ group bonded to the aromatic ring) can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com This reaction typically converts the ethyl group into a carboxylic acid group, which would transform this compound into (4-carboxyphenoxy)acetic acid. smolecule.com Oxidation can also potentially yield aldehydes under controlled conditions. smolecule.com

The phenoxy ring itself is an activated aromatic system, prone to electrophilic aromatic substitution reactions. smolecule.comsmolecule.com The ether oxygen and the ethyl group are both electron-donating groups, which activate the ring towards electrophiles and direct incoming substituents to the ortho and para positions. Since the para position is already occupied by the ethyl group, substitution is expected to occur primarily at the positions ortho to the ether linkage (positions 2 and 6 relative to the O-CH₂COOH group). The ethyl group itself also directs to its ortho and para positions, reinforcing substitution at the position ortho to the ether linkage.

Table 2: Reactivity of the Ethylphenoxy Moiety

| Reactive Site | Reaction Type | Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Ethyl Group | Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Carboxylic Acid or Aldehyde at the ethyl position | smolecule.com, , |

| Aromatic Ring | Electrophilic Substitution | Halogens, Nitrating agents, etc. | Substitution at positions ortho to the ether linkage | smolecule.com, smolecule.com |

Derivatization Strategies and Novel Compound Synthesis from 4 Ethylphenoxy Acetic Acid

Synthesis of Phenoxyacetic Acid Hydrazide Analogs from (4-Ethylphenoxy)acetic Acid Scaffolds

The conversion of carboxylic acids to acid hydrazides is a fundamental transformation in medicinal chemistry, creating valuable intermediates for the synthesis of various heterocyclic compounds and hydrazones. This strategy has been successfully applied to the this compound framework.

The synthetic pathway typically begins with the conversion of 2-(4-Ethylphenoxy)acetic acid into its corresponding ester, often an ethyl ester, through standard esterification methods. This ester derivative is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcohol solvent like ethanol (B145695), to yield the core intermediate, 2-(4-ethylphenoxy)acetohydrazide (B2626526). vulcanchem.com This hydrazide is a stable, crystalline solid that serves as a key building block for further derivatization.

A common subsequent step involves the condensation of the 2-(4-ethylphenoxy)acetohydrazide with various aldehydes or ketones. nih.govresearchgate.net For instance, the reaction of the hydrazide with 2-chlorobenzaldehyde (B119727) in refluxing ethanol leads to the formation of the hydrazone, N′-[(E)-(2-Chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide. vulcanchem.com The hydrazone linkage (–NH–N=C–) created in this step is a significant pharmacophore known for its coordinative properties and biological relevance. vulcanchem.com This general approach, reacting phenoxyacetic acid hydrazides with carbonyl compounds, is a widely used method for generating molecular diversity. nih.govmdpi.comijpsr.com

Table 1: Key Intermediates and Products in Hydrazide Synthesis

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₁₀H₁₂O₃ | Starting Material |

| 2-(4-ethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | Core Intermediate |

| N′-[(E)-(2-Chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide | C₁₇H₁₇ClN₂O₂ | Final Product Example |

Synthesis of N-Acyl Thiourea (B124793) Derivatives Utilizing this compound Precursors

The N-acyl thiourea moiety is another important functional group incorporated into novel molecules, and derivatives have been synthesized using a precursor derived from this compound. The synthesis begins not with this compound itself, but with a more complex benzoic acid derivative, 2-((4-ethylphenoxy)methyl)benzoic acid. This starting material is prepared from the reaction of phthalide (B148349) and 4-ethylphenol (B45693).

The 2-((4-ethylphenoxy)methyl)benzoic acid is first activated by converting it to its acid chloride, 2-((4-ethylphenoxy)methyl)benzoyl chloride, typically by refluxing with thionyl chloride (SOCl₂). This highly reactive acid chloride is the immediate precursor for the key intermediate discussed below.

The central intermediate for the synthesis of these N-acyl thiourea derivatives is 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate. It is generated in situ from the reaction of 2-((4-ethylphenoxy)methyl)benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. researchgate.net

Once formed, the isothiocyanate is not isolated but is directly reacted with a variety of primary amines (including heterocyclic amines) via nucleophilic addition. researchgate.net The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (–N=C=S), leading to the formation of the target N-acyl thiourea derivatives. This one-pot, multi-step reaction is an efficient method for creating a library of related compounds by simply varying the amine component. A range of new 2-((4-ethylphenoxy)methyl)benzoylthioureas have been synthesized using this method. researchgate.net

Table 2: Representative N-Acyl Thiourea Derivatives

| Starting Amine | Resulting N-Acyl Thiourea Product Name |

|---|---|

| Aniline | 1-Phenyl-3-[2-(4-ethylphenoxymethyl)benzoyl]thiourea |

| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-[2-(4-ethylphenoxymethyl)benzoyl]thiourea |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-[2-(4-ethylphenoxymethyl)benzoyl]thiourea |

| 4-Bromoaniline | 1-(4-Bromophenyl)-3-[2-(4-ethylphenoxymethyl)benzoyl]thiourea |

Based on the synthetic strategy outlined in reference researchgate.net.

Synthesis of Benzimidazole (B57391) Derivatives Incorporating (4-Ethylphenoxy)ethyl Moieties

The benzimidazole ring is a privileged scaffold in medicinal chemistry. The incorporation of a (4-ethylphenoxy)ethyl moiety into benzimidazole-containing structures has been explored to create complex hybrid molecules. These syntheses often involve multi-step procedures where the ethylphenoxy group acts as a linker.

More generally, benzimidazole derivatives are classically synthesized via the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. researchgate.netrasayanjournal.co.in This reaction, known as the Phillips benzimidazole synthesis, typically requires acidic conditions and heat. rasayanjournal.co.in In this context, this compound or a corresponding aldehyde derivative could be directly used as a reactant with an o-phenylenediamine to construct benzimidazoles bearing a (4-ethylphenoxymethyl) substituent at the 2-position of the benzimidazole ring.

Synthesis of Phosphoryl-Containing Podands Featuring Ethylphenoxy Groups

This compound derivatives serve as precursors for synthesizing sophisticated acyclic crown ethers known as podands, specifically those containing phosphoryl groups. These molecules are designed as highly efficient and selective extractants for metal ions.

Key examples of these podands include (2-((diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide and (2-(2-(diphenylphosphoryl)-4-ethylphenoxy)ethyl)diphenylphosphine oxide. The synthesis of these complex molecules involves building upon a 4-ethylphenol starting unit, which is the core of the this compound structure. These podands feature a flexible polyether-like chain that incorporates the ethylphenoxy group and terminates with powerful metal-coordinating diphenylphosphoryl [–P(O)Ph₂] groups.

The flexible nature of the podand allows it to wrap around and selectively bind to specific metal ions, forming a stable pseudo-macrocyclic complex. Research has demonstrated their effectiveness in the liquid-liquid extraction of rare-earth elements (REEs) and other metals. The ethyl group on the phenoxy ring can influence the molecule's solubility and extraction efficiency.

Table 3: Examples of Phosphoryl-Containing Podands with Ethylphenoxy Groups

| Compound Name | Abbreviation/Reference | Application |

|---|---|---|

| (2-((Diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide | L | Metal Ion Extraction |

| (2-(2-(Diphenylphosphoryl)-4-ethylphenoxy)ethyl)diphenylphosphine oxide | - | Metal Ion Extraction |

Design and Synthesis of Phenoxyacetic Acid-Based Free Fatty Acid Receptor 1 (FFA1) Agonists

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a drug target for type 2 diabetes because it helps amplify glucose-stimulated insulin (B600854) secretion. vulcanchem.commdpi.com Phenoxyacetic acid derivatives have emerged as a promising scaffold for the design of novel FFA1 agonists. mdpi.comjetir.org

The synthetic strategy often involves exploring alternatives to phenylpropanoic acid-based agonists to improve metabolic stability and other drug-like properties. jetir.orgjetir.org The phenoxyacetic acid core, including substituted variants like this compound, serves as the starting point. The design process involves extensive chemical modification of this scaffold, particularly on the phenoxy ring, to optimize potency and selectivity for the FFA1 receptor. vulcanchem.com Researchers have identified potent FFA1 agonists from this class of compounds, demonstrating that the phenoxyacetic acid moiety is a viable and fruitful scaffold for this therapeutic target. mdpi.comjetir.org These efforts have led to the discovery of candidates with robust agonistic activity. vulcanchem.com

Rational Design and Synthesis of Gastrin/Cholecystokinin-B Receptor Antagonists from Phenoxyacetic Acid Frameworks

The phenoxyacetic acid structure is a key component in the rational design of antagonists for the gastrin/cholecystokinin-B (CCK-B) receptor. These receptors are involved in various physiological processes, and their antagonists have been investigated for potential therapeutic uses.

Research into potent and selective CCK-B receptor antagonists has led to the development of a series of phenoxyacetic acid derivatives. In one such study, scientists synthesized a range of compounds to improve the biological characteristics of a lead antagonist, DA-3934. The core strategy involved replacing the N-methyl-N-phenylcarbamoylmethyl moiety of the parent compound with various alkyl chains. This structural modification aimed to explore the impact of the N-alkyl chain size on the binding affinity to the human gastrin receptor.

The synthesis of these derivatives led to the discovery that an optimal size for the N-alkyl chain is crucial for high binding affinity. Several of the newly synthesized compounds demonstrated a significant increase in receptor binding affinity compared to the parent molecule.

Research Findings:

Among the synthesized derivatives, two compounds, in particular, showed notable activity:

2-[3-[3-[N-cyclohexylmethyl-N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]carbamoylmethyl]ureido]phenyl]acetic acid

(±)-2-[3-[3-[N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]-N-(3-methylpentyl)carbamoylmethyl]ureido]phenyl]acetic acid

These compounds exhibited high affinity for human gastrin receptors and proved to be more potent inhibitors in a pentagastrin-induced gastric acid secretion model in rats than the original lead compound.

The table below summarizes the binding affinities of selected phenoxyacetic acid derivatives for the human gastrin/CCK-B receptor.

| Compound | R Group | h-Gastrin Receptor Binding Affinity (IC₅₀, nM) |

| Parent Compound | Methyl | 1.8 |

| Derivative 1 | Ethyl | 1.1 |

| Derivative 2 | n-Propyl | 0.98 |

| Derivative 3 | Isopropyl | 1.1 |

| Derivative 4 | n-Butyl | 0.81 |

| Derivative 5 | Isobutyl | 0.70 |

| Derivative 6 | Cyclohexylmethyl | 0.35 |

| Derivative 7 | (±)-3-Methylpentyl | 0.40 |

Synthesis of Substituted Phenylpropanoic Acid Derivatives Containing (4-Ethylphenoxy) Groups

The (4-Ethylphenoxy) moiety can also be incorporated into a phenylpropanoic acid structure, creating a different class of derivatives. These compounds, such as 2-(4-Ethylphenoxy)propanoic acid, are of interest for their potential biological activities.

The synthesis of these derivatives can be achieved through established chemical reactions. A common method for preparing 2-(4-Ethylphenoxy)propanoic acid involves the Williamson ether synthesis. This reaction is a well-known and versatile method for forming ethers.

Synthetic Approach:

The synthesis typically proceeds as follows:

Deprotonation of Phenol (B47542): 4-Ethylphenol is treated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ion. This step is crucial as it activates the phenol for the subsequent nucleophilic substitution.

Nucleophilic Substitution: The resulting 4-ethylphenoxide then acts as a nucleophile, reacting with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate). The phenoxide displaces the halide, forming the ether linkage and yielding an ester of 2-(4-Ethylphenoxy)propanoic acid.

Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically accomplished by treating the ester with an aqueous base (like sodium hydroxide) followed by acidification, or by acid-catalyzed hydrolysis.

This synthetic route allows for the creation of various substituted phenylpropanoic acid derivatives by using different substituted phenols and propanoic acid starting materials.

The table below outlines the key reactants and the resulting product in the synthesis of 2-(4-Ethylphenoxy)propanoic acid.

| Reactant 1 | Reactant 2 | Product |

| 4-Ethylphenol | Ethyl 2-bromopropanoate | 2-(4-Ethylphenoxy)propanoic acid |

Spectroscopic Characterization and Computational Studies of 4 Ethylphenoxy Acetic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts of its hydrogen atoms. In the case of (4-Ethylphenoxy)acetic acid derivatives, the ¹H NMR spectra reveal characteristic signals corresponding to the protons of the ethyl group, the aromatic ring, and the acetic acid moiety. For instance, in a derivative where the carboxylic acid is esterified, the methylene (B1212753) protons of the oxyacetic group typically appear as a singlet. The aromatic protons usually present as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The ethyl group protons manifest as a quartet for the methylene group and a triplet for the methyl group, a pattern indicative of their spin-spin coupling. farmaciajournal.comresearchgate.net

A study on N-(arylcarbamothioyl)benzamides derived from 2-((4-ethylphenoxy)methyl)benzoic acid reported detailed ¹H-NMR data. researchgate.net For example, in one such derivative, the methyl protons of the ethyl group (H-15') showed a triplet at 1.12 ppm, while the methylene protons (H-15) appeared as a quartet at 2.50 ppm. researchgate.net The aromatic protons on the ethylphenoxy group and the benzoic acid core resonate in the downfield region, typically between 6.8 and 8.2 ppm. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for a this compound derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-15' (CH₃) | 1.12 | t | 7.6 |

| H-15 (CH₂) | 2.50 | q | 7.6 |

| Aromatic Protons | 6.89 - 8.10 | m | - |

| NH (deuterable) | 12.09 | br s | - |

Note: Data extracted from a study on a derivative of this compound. researchgate.net The specific assignments may vary depending on the exact derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In derivatives of this compound, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetic acid group is typically found in the highly deshielded region of the spectrum. The carbons of the aromatic ring resonate in the intermediate region, with their specific shifts influenced by the substituents. The aliphatic carbons of the ethyl group and the methylene carbon of the oxyacetic acid moiety appear in the upfield region of the spectrum.

In the aforementioned study on N-(arylcarbamothioyl)benzamides, the ¹³C-NMR data was also reported. researchgate.net For one derivative, the methyl carbon of the ethyl group (C-15') was observed at 16.43 ppm, and the methylene carbon (C-15) at 27.95 ppm. The carbon atoms of the aromatic rings and the thiourea (B124793) moiety were found in the range of approximately 110 to 180 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a this compound derivative

| Carbon Assignment | Chemical Shift (ppm) |

| C-15' (CH₃) | 16.43 |

| C-15 (CH₂) | 27.95 |

| Aromatic/Thiourea Carbons | ~110 - 180 |

Note: Data extracted from a study on a derivative of this compound. researchgate.net The specific assignments may vary depending on the exact derivative.

Vibrational Spectroscopy Applications in Conformational and Functional Group Analysis

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is instrumental in identifying functional groups and providing insights into the conformational properties of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, characteristic IR bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the vibrations of the aromatic ring.

Studies on related phenoxyacetic acid derivatives have shown that the carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum, typically appearing in the region of 1700-1750 cm⁻¹. mdpi.com The presence of two C=O bands can indicate the formation of dimers through hydrogen bonding. mdpi.com The C-O stretching vibrations of the ether and carboxylic acid groups also give rise to strong bands in the fingerprint region of the spectrum. For instance, in a study of 2-(4-acetylphenoxy)acetic acid, the C-O-C ether stretch was identified. researchgate.net In derivatives of 2-((4-ethylphenoxy)methyl)benzoic acid, strong bands corresponding to the C=O and C-N stretching vibrations of the amide and thiourea groups have been identified. researchgate.net

Interactive Data Table: Characteristic FTIR Frequencies (cm⁻¹) for this compound and its derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | Broad, ~2500-3300 |

| C-H stretch (Aromatic) | ~3000-3100 |

| C-H stretch (Aliphatic) | ~2850-3000 |

| C=O stretch (Carboxylic acid) | ~1700-1750 |

| C=C stretch (Aromatic) | ~1450-1600 |

| C-O-C stretch (Ether) | ~1200-1300 |

| C-O stretch (Carboxylic acid) | ~1210-1320 |

Note: These are general ranges and the exact positions can vary based on the specific molecular environment.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. It is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. In the context of this compound, FT-Raman spectroscopy can provide valuable data on the vibrations of the aromatic ring and the carbon-carbon bonds of the ethyl group.

Studies on similar phenoxyacetic acid derivatives have utilized FT-Raman spectroscopy to characterize the vibrational modes. mdpi.comnih.gov For example, the analysis of various phenolic compounds, including hydroxybenzoic and hydroxycinnamic acids, has demonstrated the utility of FT-Raman in differentiating between these classes of compounds based on their characteristic spectral fingerprints. The spectral regions between 1000 and 1400 cm⁻¹ and 1600-1640 cm⁻¹ are often rich in Raman scattering signals for these types of molecules.

Interactive Data Table: Expected FT-Raman Bands (cm⁻¹) for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic ring breathing | ~1000 |

| C-C stretch (Ethyl group) | ~800-1200 |

| C=C stretch (Aromatic) | ~1580-1620 |

Note: These are general ranges and the exact positions can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the benzene ring.

For phenoxyacetic acid and its derivatives, the UV-Vis spectra typically exhibit absorption maxima in the ultraviolet region. physchemres.org The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups. For example, the analysis of organic acids often involves UV detection, where the absorption of the carboxyl group is monitored. hitachi-hightech.com In a study of a synthesized pyrazoline derivative, the experimental UV-Vis absorption bands were observed around 301-303 nm in different solvents. physchemres.org Theoretical calculations can be used to predict the electronic transitions and compare them with the experimental data. physchemres.org

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Approximate Wavelength (nm) |

| π → π* (Benzene ring) | ~220 and ~270 |

Note: The exact wavelengths can be affected by the solvent and substitution on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound, with a molecular formula of C10H12O3, the molecular weight is 180.20 g/mol . uni.lu In mass spectrometry, the molecule is ionized, typically forming a molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. savemyexams.com

The molecular ions are often unstable and break down into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides a molecular fingerprint. For phenoxyacetic acids, a common fragmentation pathway involves the cleavage of the ether bond and the loss of the carboxymethyl group or parts of it. researchgate.netresearchgate.net A dominant fragmentation process specific to phenoxyacetic acids is the cleavage of the bond between the oxygen and the methylene group, followed by the elimination of carbon monoxide (CO). researchgate.net Another characteristic fragmentation is the loss of a C2H2O2 moiety from the parent ion. researchgate.net

The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z of 180. The fragmentation pattern would likely include key fragments corresponding to the loss of the acetic acid side chain and cleavages within the ethyl group and the phenoxy ring.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 180 | [C10H12O3]+• | Molecular Ion (M+) |

| 121 | [C8H9O]+ | Loss of carboxymethyl radical (•CH2COOH) |

| 107 | [C7H7O]+ | Loss of ethyl group from the phenoxy cation |

| 93 | [C6H5O]+ | Phenoxy cation |

| 77 | [C6H5]+ | Phenyl cation |

This table is based on general fragmentation patterns of phenoxyacetic acids and related aromatic compounds.

Quantum Chemical Computational Methods in Molecular Research

Quantum chemical methods are powerful theoretical tools used to investigate the molecular and electronic properties of chemical systems. These computational approaches provide insights into molecular geometry, reactivity, and spectroscopic properties, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. orientjchem.org DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of phenoxyacetic acid derivatives and predict their vibrational frequencies. pulsus.comresearchgate.net For this compound, DFT calculations can determine its most stable three-dimensional conformation, bond lengths, and bond angles. These theoretical calculations of molecular structure often show good agreement with experimental data obtained from techniques like X-ray crystallography. orientjchem.org Furthermore, DFT is instrumental in calculating various electronic properties that help in predicting the molecule's reactivity. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net

Table 2: Representative Theoretical Electronic Parameters for a Phenoxyacetic Acid Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 2.0 to 4.5 |

Note: These values are representative examples based on DFT calculations for related compounds and can vary based on the specific derivative and computational method used.

Understanding the distribution of electronic charge within a molecule is essential for predicting its sites of reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO), Charges from Electrostatic Potentials using a Grid-based method (CHelpG), and Electrostatic Potential (ESP) maps are employed for this purpose.

NBO analysis transforms the complex molecular wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dereadthedocs.io This method provides detailed information on electron delocalization, hyperconjugative interactions, and intramolecular charge transfer, revealing the stability contributions from these effects. chalcogen.ro For this compound, NBO analysis can quantify the polarity of bonds and the charge on each atom. reed.edu

ESP maps visually represent the electrostatic potential on the electron density surface of a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. While the phenyl ring in this compound is clearly aromatic, various computational indices can be calculated to quantify this property.

Aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI) are calculated using quantum chemical methods. These indices provide a numerical measure of the degree of aromatic character. For this compound, these calculations would confirm the high aromaticity of the benzene ring and could reveal subtle electronic effects of the ethyl and oxyacetic acid substituents on the π-system.

Electronic Charge Distribution Analysis (e.g., NBO, CHelpG, ESP)

X-ray Diffraction Studies for Solid-State Structural Conformation

X-ray diffraction is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. zobodat.at By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its molecular structure, conformational details, and how the molecules are packed in the crystal lattice. researchgate.net

For auxin analogs and related phenoxyacetic acid derivatives, X-ray crystallography has been used to establish their solid-state conformations. zobodat.atplos.org Such studies on a derivative like N′-[(E)-(2-Chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide reveal how intermolecular forces, such as hydrogen bonds, stabilize the crystal structure. vulcanchem.com An X-ray diffraction study of this compound would provide definitive experimental data on its bond lengths, bond angles, and torsion angles. This information is invaluable for validating the results of computational geometry optimizations and for understanding its structure-activity relationships. vulcanchem.com

Mechanistic Investigations of Biological Action

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and simulation studies are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as (4-Ethylphenoxy)acetic acid or its derivatives, and a target receptor at the molecular level. These investigations provide crucial insights into the potential biological targets and the structural basis for the compound's activity.

Research into derivatives of this compound has utilized molecular docking to explore interactions with various enzymes. For instance, studies on new 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives, which incorporate the (4-ethylphenoxy) moiety, have been conducted to understand their antimicrobial mechanisms. researchgate.net Docking simulations of these compounds against the Escherichia coli DNA gyrase B protein have been performed to predict binding affinity and orientation within the active site. nih.gov Similarly, derivatives of phenoxyacetic acid have been docked against enzymes like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammation. nih.gov One such study on aurone (B1235358) derivatives identified a compound that showed a high affinity for both LOX and COX-2, with docking scores of -4.324 and -5.843, respectively. nih.gov

In the context of developing new antidiabetic agents, derivatives of phenoxyacetic acid were designed as agonists for the free fatty acid receptor 1 (FFA1). nih.gov Molecular docking simulations were integral to the design process, helping to predict how modifications to the phenoxyacetic acid scaffold would influence binding to the FFA1 receptor. nih.gov These computational models guided the synthesis of compounds with improved agonistic activity. nih.gov

Table 1: Summary of Molecular Docking Studies on this compound Derivatives This table is interactive. You can sort and filter the data.

| Ligand Type | Target Receptor | Predicted Docking Score | Key Interacting Residues | Source |

|---|---|---|---|---|

| Benzoylthiourea (B1224501) derivative | E. coli DNA Gyrase B | Not specified | Not specified | researchgate.netnih.gov |

| Aurone derivative | Lipoxygenase (LOX) | -4.324 | Not specified | nih.gov |

| Aurone derivative | Cyclooxygenase-2 (COX-2) | -5.843 | Not specified | nih.gov |

| Phenoxyacetic acid derivative | Free Fatty Acid Receptor 1 (FFA1) | Not specified | Not specified | nih.gov |

Elucidation of Biochemical Pathway Modulation by this compound Derivatives

One significant area of investigation is in metabolic diseases. Certain phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a key target for type 2 diabetes treatment. nih.gov Activation of FFA1 by these compounds amplifies glucose-stimulated insulin (B600854) secretion. nih.gov This demonstrates a clear modulation of the insulin signaling pathway.

In plant biology, phenoxyacetic acid (POA) itself has been found to enhance nodulation symbiosis in soybeans. pnas.org It achieves this by modulating at least two distinct pathways. Firstly, it facilitates rhizobial infection and the formation of infection threads by up-regulating the GmGA2ox10 gene, which is involved in gibberellin (a plant hormone) inactivation. pnas.org Secondly, POA promotes the development of nodule primordia by inducing the expression of microRNA gma-miR172c, which in turn suppresses the Nodule Number Control 1 (NNC1) gene, a negative regulator of nodulation. pnas.org

Furthermore, various derivatives have been synthesized and tested for their ability to interfere with microbial and inflammatory pathways. Thiazole-bearing compounds, for example, are known to modulate biochemical pathways and enzymatic activities in biological systems. mdpi.com Derivatives incorporating this moiety may influence pathways related to analgesia, inflammation, and microbial growth. mdpi.com The antimicrobial activity of some 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives is dependent on the substituents on the phenyl ring, suggesting a structure-activity relationship in their modulation of bacterial and fungal pathways. researchgate.net

Table 2: Biochemical Pathways Modulated by this compound and Its Derivatives This table is interactive. You can sort and filter the data.

| Pathway Modulated | Compound Type | Effect | Key Molecular Target/Event | Organism/System | Source |

|---|---|---|---|---|---|

| Insulin Signaling | Phenoxyacetic acid derivative | Activation | Free Fatty Acid Receptor 1 (FFA1) | Mammalian | nih.gov |

| Plant Hormone (Gibberellin) Signaling | Phenoxyacetic acid (POA) | Modulation | Upregulation of GmGA2ox10 | Soybean | pnas.org |

| Nodule Development | Phenoxyacetic acid (POA) | Promotion | Upregulation of gma-miR172c, suppression of NNC1 | Soybean | pnas.org |

| Microbial Growth | Benzoylthiourea derivative | Inhibition | E. coli DNA Gyrase B | Bacteria/Fungi | researchgate.netnih.gov |

Cellular Response Studies, Including Cell Proliferation and Apoptosis Induction

The cellular responses to this compound derivatives have been a subject of significant research, particularly in the context of cancer therapeutics. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.com The balance between cell proliferation and apoptosis is critical for maintaining tissue homeostasis, and its disruption is a hallmark of cancer. scispace.com

Novel semi-synthetic phenoxyacetamide derivatives have demonstrated promising cytotoxic activity against liver cancer (HepG2) cells. mdpi.com One such derivative was found to be more potent than the standard chemotherapy drug 5-Fluorouracil. mdpi.com This compound significantly increased the total apoptotic cell death in HepG2 cells by approximately 24.5-fold and induced cell cycle arrest at the G1/S phase, thereby blocking cancer cell progression. mdpi.com The induction of apoptosis is a key mechanism for many anticancer agents. dovepress.com

The mechanism of apoptosis induction by these derivatives often involves the intrinsic mitochondrial pathway. dovepress.com This is characterized by changes in the expression of key regulatory proteins. For example, treatment of MDA-MB-231 breast cancer cells with analogs of 1′S-1′-acetoxychavicol acetate (B1210297), which share structural similarities with phenoxyacetic acid derivatives, led to an increased expression of pro-apoptotic proteins like cleaved PARP, p53, and Bax, alongside a decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. dovepress.com Similarly, studies on other phenolic compounds in gastric adenocarcinoma (AGS) cells showed that they trigger apoptosis by up-regulating bax and caspase-3 expression while down-regulating bcl2, cyclin D1, and survivin. nih.gov This shift in the balance of pro- and anti-apoptotic proteins leads to the execution of the apoptotic program. dovepress.comnih.gov In yeast, acetic acid is known to induce a mitochondria-dependent death process that requires the ADP/ATP carrier for mitochondrial permeabilization and cytochrome c release. nih.gov

Table 3: Cellular Responses to this compound Derivatives and Related Compounds This table is interactive. You can sort and filter the data.

| Cell Line | Compound Type | Cellular Effect | Key Molecular Changes | Source |

|---|---|---|---|---|

| HepG2 (Liver Cancer) | Phenoxyacetamide derivative | Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest (G1/S) | 24.5-fold increase in apoptosis | mdpi.com |

| MDA-MB-231 (Breast Cancer) | Acetoxychavicol acetate analog | Apoptosis Induction, Inhibition of Proliferation | Increased cleaved PARP, p53, Bax; Decreased Bcl-2, Bcl-xL | dovepress.com |

| AGS (Gastric Cancer) | Phenolic compound | Apoptosis Induction, Cell Cycle Arrest (G1) | Upregulation of bax, caspase-3; Downregulation of bcl2, cyclin D1 | nih.gov |

| HECPP (Murine Endothelial) | Xanthenone-4-acetic acid derivative | Apoptosis Induction | Dose-dependent apoptosis | nih.gov |

| Saccharomyces cerevisiae (Yeast) | Acetic Acid | Apoptosis Induction | Mitochondrial permeabilization, Cytochrome c release | nih.gov |

Gene Expression Profiling in Response to Compound Exposure

Gene expression profiling provides a global snapshot of cellular function by measuring the activity of thousands of genes simultaneously in response to a specific treatment. wikipedia.org This transcriptomic analysis can reveal the genetic and molecular pathways affected by a compound like this compound.

High-throughput transcriptomics (HTTr) data for this compound itself is cataloged, but specific experimental results showing significant gene expression changes are not currently detailed in the public database. epa.gov However, studies on the parent compound, phenoxyacetic acid (POA), and on the effects of acetic acid in general, provide valuable insights into the potential gene targets.

In a study on soybean nodulation, exposure to phenoxyacetic acid was shown to directly modulate the expression of specific genes critical for the symbiotic process. pnas.org The expression of GmGA2ox10, a gene encoding an enzyme that inactivates the plant hormone gibberellin, was upregulated. pnas.org Concurrently, the expression of gma-miR172c, a microRNA, was also upregulated, leading to the downregulation of its target, GmNNC1 (Nodule Number Control 1). pnas.org These coordinated changes in gene expression facilitate both rhizobial infection and nodule development. pnas.org

Broader studies on how cells respond to acetic acid have been conducted in yeast (Saccharomyces cerevisiae). Transcriptome analysis of yeast treated with acetic acid revealed the upregulation of genes regulated by the transcriptional activator Haa1. nih.gov These include genes encoding plasma membrane transporters (TPO2, TPO3) and other proteins of known or unknown function (YRO2, YGP1) that contribute to acetic acid tolerance. nih.gov Another study identified 56 upregulated and 58 downregulated genes after acetic acid exposure, with functional analysis showing that overexpression or deletion of many of these genes enhanced acetic acid tolerance. nih.gov These findings highlight that even a simple molecule like acetic acid can trigger a complex and widespread gene expression response aimed at mitigating cellular stress. nih.govnih.gov

Table 4: Differentially Expressed Genes in Response to Phenoxyacetic Acid and Acetic Acid This table is interactive. You can sort and filter the data.

| Gene Name | Organism/Cell Type | Compound | Change in Expression | Associated Function | Source |

|---|---|---|---|---|---|

| GmGA2ox10 | Soybean | Phenoxyacetic acid | Upregulated | Gibberellin inactivation, Rhizobial infection | pnas.org |

| gma-miR172c | Soybean | Phenoxyacetic acid | Upregulated | Regulation of nodule number | pnas.org |

| GmNNC1 | Soybean | Phenoxyacetic acid | Downregulated (via miR172c) | Negative regulation of nodulation | pnas.org |

| TPO2 / TPO3 | S. cerevisiae (Yeast) | Acetic Acid | Upregulated | Putative acetate export | nih.gov |

| YRO2 | S. cerevisiae (Yeast) | Acetic Acid | Upregulated | Membrane protein, stress response | nih.gov |

| YGP1 | S. cerevisiae (Yeast) | Acetic Acid | Upregulated | Cell wall-related secretory glycoprotein | nih.gov |

Structure Activity Relationship Sar Studies of 4 Ethylphenoxy Acetic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of (4-Ethylphenoxy)acetic acid derivatives is highly sensitive to the position and chemical nature of substituents on the aromatic ring. Variations in the size, position, or electronic properties of these substituents can significantly alter the compound's potency and selectivity.

Research on related phenoxyacetic and phenylacetic acid derivatives has provided foundational principles for this class of compounds. For instance, in the development of selective COX-2 inhibitors, the introduction of specific substituents onto the phenoxy ring has been shown to be a critical factor. Studies have demonstrated that incorporating a bromine atom at position 4 of the phenoxy ring in certain derivative series leads to a marked enhancement of inhibitory activity against the COX-2 enzyme. mdpi.com In one series, compounds with a bromine substitution at this position exhibited heightened activity compared to their unsubstituted counterparts. mdpi.com Specifically, a para-chloro substitution on an adjacent phenyl ring, combined with the phenoxyacetic acid moiety, resulted in superior inhibitory effects. mdpi.com

The position of alkyl groups also plays a crucial role. In a series of phenylacetic acid FFAR1 agonists, a methyl group substituted at the meta-position of the phenyl ring resulted in better activity and affinity compared to a compound with an ortho-methyl substitution. dovepress.com This highlights that even minor positional changes of a simple alkyl group can lead to significant differences in biological response, likely due to steric or electronic effects influencing receptor binding. dovepress.com

Furthermore, the nature of the substituent, whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG), can profoundly affect biological activity. Studies on PAK4 inhibitors showed that substituting with EWGs of varying sizes and electronegativity (e.g., halogen atoms) resulted in a range of biological activities, from highly active to inactive. mdpi.com In contrast, the presence of an EDG at the same position rendered the compound inactive. mdpi.com This suggests that the electronic properties of the substituent are key determinants of the interaction with the biological target.

Table 1: Impact of Phenyl Ring Substituent Position on FFAR1 Agonist Activity Source: dovepress.com

| Compound | Phenyl Ring Substitution | Relative Activity |

| 17 | ortho-methyl | Weaker |

| 18 | meta-methyl | Stronger |

Table 2: Effect of Substituents on COX-2 Inhibition for a Phenoxyacetic Acid Series Source: mdpi.com

| Compound Series | Substitution on Phenoxy Ring | IC₅₀ Range (µM) |

| 5a-c | Unsubstituted | 0.13 - 0.97 |

| 5d-f | 4-Bromo | 0.06 - 0.08 |

| 7a | Unsubstituted | 0.13 |

| 7b | 4-Bromo | 0.06 |

Influence of Molecular Lipophilicity on Biological Activity

Molecular lipophilicity, often quantified by the partition coefficient (LogP), is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug molecules. It influences absorption, distribution, membrane permeability, and binding to biological targets. researchgate.net For this compound derivatives, the 4-ethylphenoxy group itself contributes significantly to the molecule's hydrophobic character.

However, the relationship between lipophilicity and activity is not always linear. While increased lipophilicity can lead to stronger binding with targets due to hydrophobic interactions, an excessively high LogP value can have detrimental effects. nih.gov It may lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific binding to unintended biological targets, which can reduce the free concentration of the drug and potentially cause toxicity. researchgate.netnih.gov

Stereochemical Effects on Receptor Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral compounds. When a molecule contains a stereocenter, its different enantiomers or diastereomers can exhibit vastly different pharmacological profiles, as they may interact differently with chiral biological targets like receptors and enzymes.

For derivatives of this compound, a chiral center can be introduced on the acetic acid side chain, for example, by substitution at the alpha-carbon, creating compounds like 2-(4-ethylphenoxy)propanoic acid. The spatial orientation of the substituents around this chiral center can be critical for proper alignment and binding within the active site of a receptor.

Research on structurally related phenoxyacetic acid derivatives has underscored the importance of stereochemistry. In a series of β3-adrenoceptor agonists, the specific stereochemical configuration was found to be essential for activity. One compound, with two adjacent chiral carbons, was identified as a potent and selective β3-adrenoceptor agonist. acs.org Further studies on a related compound, ritobegron, showed that the (1R,2S) configuration was optimal for binding to the β3-adrenoceptor, suggesting that the stereochemistry of similar phenoxyacetic acid derivatives would likely be a key determinant of their efficacy.

Table 3: Stereochemical Influence on Receptor Binding Source:

| Compound | Key Feature | Biological Target Interaction |

| Ritobegron | (1R,2S) configuration | Optimized binding to β3-adrenoceptor |

| Lactisole Derivatives | Chiral center on propionic acid | Stereochemistry affects affinity for sweet taste receptors |

Correlation between Electronic Charge Distribution and Compound Reactivity/Biological Activity

The distribution of electronic charge within a molecule is a fundamental determinant of its chemical reactivity and its ability to interact with biological targets. The molecular electrostatic potential (MEP) provides a map of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular recognition and binding interactions, such as hydrogen bonds. researchgate.net

For this compound derivatives, altering substituents on the phenoxy ring can significantly change the electronic landscape of the molecule, thereby influencing its biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the acidity of the carboxylic acid proton and the electron density of the aromatic system. mdpi.com

A compelling study on a series of PAK4 inhibitors demonstrated a clear link between the electronic properties of a substituent and biological activity. The study compared compounds with EWGs (halogens) against a compound with an EDG. While molecular docking scores were insufficient to explain the observed differences in activity, a deeper analysis using the fragment molecular orbital (FMO) method revealed significant differences in interaction energies. mdpi.com Specifically, the EWG and EDG groups exhibited opposite electrostatic and charge transfer energies in their interactions with key residues in the hinge region of the target protein. mdpi.com This indicates that the electronic nature of the substituent directly impacts the binding energetics and, consequently, the inhibitory potency.

The reactivity of the molecule is also tied to its electronic structure. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net By modifying substituents, the HOMO-LUMO gap can be tuned, thereby altering the compound's stability and reactivity profile. These electronic modifications are a powerful tool for optimizing the interactions between a drug molecule and its biological target.

Design Principles for Optimized Biological Potency and Selectivity

The rational design of potent and selective this compound derivatives is guided by a synthesis of the SAR principles discussed in the preceding sections. The goal is to create molecules that bind to their intended target with high affinity and specificity, while minimizing off-target effects.

Key design principles include:

Strategic Substituent Placement: The position and nature of substituents on the phenoxy ring are paramount. As seen in COX-2 inhibitors, placing specific groups like halogens at the para-position of the phenoxy ring can dramatically enhance potency. mdpi.com Similarly, the positioning of alkyl groups on phenyl rings can fine-tune activity, with meta-substitution sometimes being more favorable than ortho-substitution. dovepress.com The choice between electron-withdrawing and electron-donating groups must be carefully considered based on the electronic requirements of the target's binding site. mdpi.com

Lipophilicity Optimization: A critical balance of lipophilicity is necessary. The molecule must be sufficiently lipophilic to cross biological membranes and engage with hydrophobic pockets in the target protein, but not so hydrophobic that it suffers from poor solubility or non-specific binding. researchgate.netnih.gov The ethyl group of the parent compound provides a baseline lipophilicity that can be modulated by adding polar or nonpolar functional groups to the structure.

Stereochemical Control: For chiral derivatives, controlling the stereochemistry is essential. Often, only one enantiomer or diastereomer is responsible for the desired biological activity, while the other may be inactive or even contribute to side effects. acs.org Therefore, asymmetric synthesis to produce a single, active stereoisomer is a crucial strategy for maximizing efficacy and safety. mdpi.com

Modulation of Electronic Properties: The electronic profile of the molecule should be tailored to complement the binding site of the target. This can be achieved by introducing substituents that modulate the charge distribution and create favorable electrostatic and hydrogen-bonding interactions. mdpi.comresearchgate.net

By integrating these principles, medicinal chemists can move beyond trial-and-error approaches and systematically design novel this compound derivatives with optimized biological profiles for a range of therapeutic applications. nih.gov

Environmental Fate and Ecotoxicological Research Approaches for 4 Ethylphenoxy Acetic Acid

Research on Biodegradation Pathways of (4-Ethylphenoxy)acetic Acid in Environmental Matrices

The biodegradation of phenoxyacetic acids in soil and water is primarily a microbial process. mdpi.com Research on compounds structurally similar to this compound, such as MCPA (4-chloro-2-methylphenoxyacetic acid), provides a likely model for its degradation pathways.

The primary enzymatic attack is expected to be the cleavage of the ether linkage, a common feature in the breakdown of phenoxy herbicides. wikipedia.org This reaction is often catalyzed by an α-ketoglutarate-dependent dioxygenase, an enzyme encoded by the tfdA gene in various soil microorganisms. mdpi.comwikipedia.org This initial step would break down this compound into two main components: 4-ethylphenol (B45693) and an acetic acid moiety.

A secondary, less common pathway could involve the hydroxylation of the ethyl group's side chain before the ether bond is broken. wikipedia.org Following the initial cleavage, the resulting 4-ethylphenol, an aromatic compound, would likely undergo further degradation. Bacteria utilize oxygenases to cleave the aromatic ring, making it susceptible to further breakdown into simpler molecules that can enter central metabolic pathways. nih.govmdpi.com Fungi, such as strains of Aspergillus niger and Phomopsis sp., have also been shown to degrade phenoxyacetic acids, typically through hydroxylation and dechlorination (where applicable) steps. mdpi.comaloki.hu

Table 1: Postulated Major Biodegradation Pathway for this compound

| Step | Reactant | Key Process | Enzyme Class (Example) | Product(s) |

|---|---|---|---|---|

| 1 | This compound | Ether Bond Cleavage | α-ketoglutarate-dependent dioxygenase | 4-ethylphenol + Glyoxylic Acid |

| 2 | 4-ethylphenol | Ring Hydroxylation | Monooxygenase | Ethylcatechol |

| 3 | Ethylcatechol | Ring Cleavage | Dioxygenase | Aliphatic Carboxylic Acids |

This table is based on established pathways for analogous phenoxyacetic acids.

Methodologies for Assessing Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. Assessing this potential is a key part of environmental risk assessment. wur.nl

Methodologies for assessing bioaccumulation potential include:

Log Kow (Octanol-Water Partition Coefficient): This value measures a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. A high log Kow is often an indicator of bioaccumulation potential. wur.nl

Bioconcentration Factor (BCF) Studies: These laboratory experiments measure the uptake of a chemical from water by an aquatic organism, typically fish. The BCF is the ratio of the chemical concentration in the organism to the concentration in the water at steady state. A BCF value above 1,000 can trigger regulatory concern. wur.nl

Physiologically Based Toxicokinetic (PBTK) Models: These are sophisticated computer models that simulate the absorption, distribution, metabolism, and excretion of a chemical in an organism. nih.gov They can provide a more nuanced assessment than simple partitioning coefficients by incorporating metabolic clearance and other biological processes that reduce a compound's concentration. nih.gov

Evaluation of Other Factors: Several other chemical properties influence bioaccumulation, including the potential for hydrolysis (breakdown in water), the rate of biodegradation, and the molecular mass (compounds with a mass greater than 700 are considered less likely to accumulate). wur.nl

For this compound, a comprehensive assessment would involve using these methodologies to predict its behavior in organisms.

Development of Environmental Monitoring Techniques for the Compound and its Metabolites